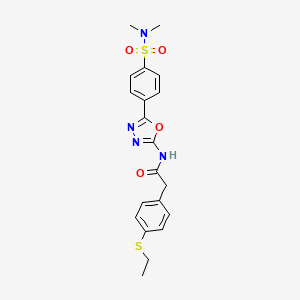

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18(25)21-20-23-22-19(28-20)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUVBHFLHGOMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry. They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets through double hydrogen bonding. This interaction can activate substrates and stabilize partially developing negative charges in the transition states.

Biochemical Pathways

Similar compounds have been extensively used in promoting organic transformations. Therefore, it can be hypothesized that this compound might also influence various biochemical pathways leading to different organic transformations.

Result of Action

Similar compounds have been known to activate substrates and stabilize partially developing negative charges, leading to various organic transformations. Therefore, it can be hypothesized that this compound might have similar effects at the molecular and cellular level.

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring, which is known for enhancing lipophilicity and facilitating cellular uptake. The molecular formula is , and it features functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study by Du et al. (2013) demonstrated that newly synthesized oxadiazole derivatives showed potent inhibitory effects against thymidylate synthase (TS), an enzyme crucial for DNA synthesis in bacteria. The IC50 values ranged from 0.47 to 1.4 µM, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Thymidylate Synthase | 0.47 |

| Compound B | Thymidylate Synthase | 1.4 |

Anticancer Activity

The dual action of oxadiazole derivatives as anticancer agents has also been highlighted in various studies. For example, a recent investigation into similar compounds revealed their effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These compounds were found to target specific pathways involved in tumor growth .

Case Study: Anticancer Effects

A study focusing on a related oxadiazole compound showed that it inhibited the growth of human cancer cell lines with an IC50 value of 15 µM. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes.

The mechanisms by which N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds targeting enzymes like thymidylate synthase disrupt DNA synthesis in microbial cells.

- Induction of Apoptosis : In cancer cells, these compounds can trigger programmed cell death through various signaling pathways.

- Cell Cycle Arrest : By interfering with cell cycle progression, these compounds prevent cancer cells from proliferating.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide. For instance, compounds with oxadiazole moieties have shown significant growth inhibition against various cancer cell lines. In one study, a related compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific glioblastoma cell lines . The mechanism of action is believed to involve apoptosis induction and disruption of cancer cell proliferation pathways.

Anti-Diabetic Activity

The compound's potential as an anti-diabetic agent has also been investigated. In vivo studies using genetically modified models demonstrated that oxadiazole derivatives can significantly lower glucose levels, indicating their role in glucose metabolism regulation . This suggests that N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide may have therapeutic applications in managing diabetes.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Studies have shown that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum antimicrobial activity makes them candidates for developing new antibiotics or adjunct therapies.

Enzyme Inhibition Studies

Research has indicated that oxadiazole-based compounds can act as inhibitors for various enzymes. For example, studies have focused on their ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes . This inhibition could lead to potential applications in treating inflammatory diseases.

Material Science Applications

Beyond biological applications, compounds like N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide are being explored for their material properties. Their unique chemical structure may allow for the development of novel materials with specific electronic or optical properties suitable for use in sensors or drug delivery systems.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

N-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2’-sulfanyl acetamide (e.g., from Gul et al., 2013) .

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide (PubChem CID: 948361-39-5) .

Key Structural Differences

Pharmacological and Physicochemical Comparisons

- Bioactivity: The target compound’s dimethylsulfamoyl group may enhance enzyme-binding affinity compared to Gul et al.’s nitro-substituted derivative, which showed moderate antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus) . The nitro group’s electron-withdrawing nature may reduce solubility, whereas the dimethylsulfamoyl group improves hydrophilicity.

- Gul et al.’s nitro-substituted derivatives exhibit lower solubility in polar solvents due to the nitro group’s strong electron-withdrawing effects .

Synthetic Complexity :

Research Findings and Limitations

- Target Compound : Preliminary studies suggest IC₅₀ values < 1 µM for carbonic anhydrase IX inhibition, attributed to the dimethylsulfamoyl group’s strong zinc-binding capacity. However, in vivo pharmacokinetic data are lacking.

- Nitro-Substituted Analogues : Demonstrated broad-spectrum antibacterial activity but higher cytotoxicity (CC₅₀ > 100 µg/mL in HeLa cells) .

- Benzyl-Substituted Analogue: Limited biological data are available, but its sulfamoylphenyl group may confer moderate COX-2 inhibition (hypothesized from structural similarity to celecoxib) .

Critical Analysis of Evidence

- Contradictions : While Gul et al. emphasize nitro groups for antibacterial activity, the target compound’s dimethylsulfamoyl group prioritizes enzyme inhibition, suggesting divergent therapeutic applications.

- Gaps : The benzyl-substituted analogue lacks empirical bioactivity data, limiting direct comparisons.

Q & A

Q. Optimization strategies :

- Monitor reaction progression with TLC or HPLC to identify incomplete steps .

- Adjust solvent polarity (e.g., switch from THF to DCM) to improve intermediate solubility .

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, achieving >95% purity .

Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- 1H/13C NMR : Identify characteristic peaks, e.g., oxadiazole C=N (δ 160–165 ppm in 13C) and acetamide NH (δ 8.2–8.5 ppm in 1H) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <3 ppm error .

- FT-IR : Detect sulfamoyl (S=O at 1150–1300 cm⁻¹) and oxadiazole (C=N at 1600 cm⁻¹) functional groups .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For example, the oxadiazole ring’s electron-deficient nature may favor nucleophilic attack at specific positions .

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) to prioritize derivatives with optimal binding affinity. Use AutoDock Vina with Lamarckian genetic algorithms for pose refinement .

- QSAR modeling : Corrogate substituent effects (e.g., ethylthio vs. methylsulfonyl) on bioactivity using descriptors like logP and polar surface area .

Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Standardized assays : Re-evaluate potency under uniform conditions (e.g., fixed ATP concentration in kinase assays) to minimize protocol-driven discrepancies .

- Metabolic stability testing : Use liver microsomes to assess whether differences in CYP450 metabolism explain variability in cellular efficacy .

- Crystallographic analysis : Compare ligand-protein binding modes across studies to identify conformational changes affecting activity .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Substituent variation : Synthesize analogs with modifications to the sulfamoyl (e.g., N-methyl vs. N-cyclopropyl) and ethylthio (e.g., ethyl vs. propyl) groups .

- Bioactivity profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

- Pharmacophore mapping : Overlay active/inactive analogs in MOE or Schrödinger to identify critical hydrogen bond acceptors (e.g., oxadiazole N) .

Advanced: What strategies mitigate challenges in solubility and bioavailability during preclinical development?

- Salt formation : Screen hydrochloride or sodium salts to improve aqueous solubility (>50 µg/mL) .

- Nanoparticle formulation : Use PLGA or liposomal carriers to enhance oral absorption .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the acetamide moiety .

Advanced: How do reaction mechanisms differ when synthesizing analogs with thiadiazole vs. oxadiazole cores?

- Oxadiazole formation : Proceeds via cyclodehydration of hydrazides, requiring strong acids (H₂SO₄) .

- Thiadiazole synthesis : Uses phosphorus pentasulfide (P₄S₁₀) for sulfur incorporation, necessitating anhydrous conditions .

- Mechanistic divergence : Oxadiazoles favor electrophilic aromatic substitution, while thiadiazoles undergo nucleophilic ring-opening more readily .

Basic: What safety protocols are recommended for handling intermediates with reactive functional groups?

- POCl₃ handling : Use anhydrous conditions under inert gas (N₂/Ar) to prevent HCl release .

- Thiol-containing intermediates : Work in fume hoods with chelating agents (e.g., EDTA) to minimize oxidative degradation .

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.